molecular formula C11H14ClN5O B2796656 (3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride CAS No. 2059909-66-7

(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride

货号: B2796656
CAS 编号: 2059909-66-7
分子量: 267.72
InChI 键: SEBIEIIQPTXQRZ-PPHPATTJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN5O and its molecular weight is 267.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride is a hybrid molecule that combines the morpholine and tetrazole moieties. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer, antibacterial, and antiviral applications. This article provides a detailed overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN5O. The compound features a morpholine ring connected to a phenyl group substituted with a tetrazole moiety. Its structural characteristics contribute to its biological activity.

Anticancer Activity

Research has demonstrated that morpholine-based compounds exhibit significant anticancer properties. A study focused on the synthesis of various tetrazole-morpholine derivatives found that these compounds showed promising in vitro anticancer activity against several cancer cell lines. Specifically, derivatives were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

Table 1: Anticancer Activity of Tetrazole-Morpholine Derivatives

Compound IDIC50 (µM)Cell LineMechanism of Action
8h0.25MCF-7 (Breast)Tubulin inhibition
10k0.30HeLa (Cervical)Tubulin inhibition
60.45A549 (Lung)Apoptosis induction

The compound 8h exhibited the highest binding interaction with the tubulin active site compared to standard drugs like Colchicine, indicating its potential as an effective anticancer agent .

Antibacterial and Antifungal Activity

Morpholine derivatives have also been studied for their antibacterial and antifungal properties. A series of experiments involving various bacterial strains showed that certain derivatives of this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Morpholine Derivatives

Compound IDMinimum Inhibitory Concentration (MIC)Bacterial Strain
8h15 µg/mLStaphylococcus aureus
10k20 µg/mLEscherichia coli
625 µg/mLPseudomonas aeruginosa

These results suggest that the incorporation of the tetrazole moiety enhances the antibacterial efficacy of morpholine derivatives .

The mechanism through which this compound exerts its biological effects primarily involves interaction with cellular targets such as tubulin and bacterial cell membranes. Molecular docking studies indicate that the compound can effectively bind to the active sites of these targets, leading to disruption of normal cellular functions.

Case Studies

Several case studies have highlighted the effectiveness of tetrazole-morpholine hybrids in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with compound 8h resulted in a significant reduction in cell viability compared to untreated controls. Apoptotic markers were also elevated in treated cells.
  • Bacterial Infection Model : In vivo studies using mice infected with Staphylococcus aureus demonstrated that administration of compound 10k significantly reduced bacterial load in tissues compared to control groups.

属性

IUPAC Name

(3R)-3-[4-(2H-tetrazol-5-yl)phenyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O.ClH/c1-3-9(11-13-15-16-14-11)4-2-8(1)10-7-17-6-5-12-10;/h1-4,10,12H,5-7H2,(H,13,14,15,16);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBIEIIQPTXQRZ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)C3=NNN=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CC=C(C=C2)C3=NNN=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。